molecular formula C9H10ClNO B2533708 N-[1-(4-chloro-phenyl)-ethyl]-formamide CAS No. 188125-52-2

N-[1-(4-chloro-phenyl)-ethyl]-formamide

Cat. No. B2533708
CAS RN: 188125-52-2
M. Wt: 183.64
InChI Key: CKHXBSSJPVBUNY-UHFFFAOYSA-N
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Description

N-[1-(4-chloro-phenyl)-ethyl]-formamide, also known as CEF, is a chemical compound that has been widely used in scientific research. It is a formamide derivative that has been synthesized using various methods. CEF has shown promising results in various biochemical and physiological studies, making it a popular compound in the field of research.

Mechanism of Action

N-[1-(4-chloro-phenyl)-ethyl]-formamide works by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-[1-(4-chloro-phenyl)-ethyl]-formamide has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, N-[1-(4-chloro-phenyl)-ethyl]-formamide has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(4-chloro-phenyl)-ethyl]-formamide in lab experiments is its ability to inhibit the activity of acetylcholinesterase, making it a useful tool in studying the effects of acetylcholine on cognitive function and memory. However, one of the limitations of using N-[1-(4-chloro-phenyl)-ethyl]-formamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-[1-(4-chloro-phenyl)-ethyl]-formamide. One potential area of research is the development of new drugs based on the structure of N-[1-(4-chloro-phenyl)-ethyl]-formamide. Additionally, further studies are needed to determine the long-term effects of N-[1-(4-chloro-phenyl)-ethyl]-formamide on cognitive function and memory. Finally, more research is needed to determine the potential toxicity of N-[1-(4-chloro-phenyl)-ethyl]-formamide and its effects on other physiological systems.

Scientific Research Applications

N-[1-(4-chloro-phenyl)-ethyl]-formamide has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes. It has been found to be particularly effective in inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been linked to improved cognitive function and memory.

properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHXBSSJPVBUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

In the same manner as in Example 1 except that 110.7 g of formamide was used in place of ammonium formate and 126.7 g of 4'-chloroacetophenone was used in place of acetophenone, the reaction and post treatment were carried out to obtain 150 g of crude N-formyl-1-(4-chlorophenyl)ethylamine; the purity: 87.4%.
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Synthesis routes and methods III

Procedure details

In the same manner as in Example 3 except that a mixture of formamide, formic acid and 4'-chloroacetophenone was heated with stirring at 160° C. for 6 hours in place of the concurrent addition of 4'-chloroacetophenone and formic acid to formamide for 3 hours and keeping the mass after the addition stirred for 3 hours, the reaction and post treatment were carried out to obtain 144.2 g of crude N-formyl-1-(4-chlorophenyl)ethylamine; the purity: 84.6%.
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